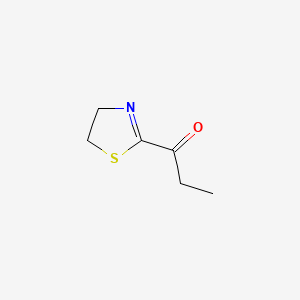

2-Propionyl-2-thiazoline

Overview

Description

2-Propionyl-2-thiazoline is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.207 . It has a roasty, popcorn-like odor and is reportedly present in popcorn . It is used for industrial and scientific research .

Synthesis Analysis

2-Thiazolines, including 2-Propionyl-2-thiazoline, are important building blocks in organic synthesis and have seen increased use in synthesis and catalysis . They are formed in mixtures of cysteine/carbohydrates treated under roasting conditions . New synthetic methodologies for obtaining these heterocycles have been developed, including new schemes for accessing their asymmetric versions .Molecular Structure Analysis

The IUPAC Standard InChI for 2-Propionyl-2-thiazoline is InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 .Chemical Reactions Analysis

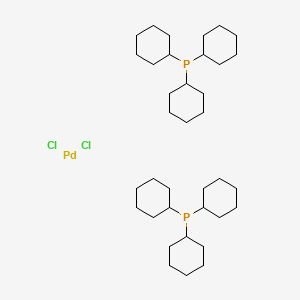

2-Thiazolines are used in a variety of catalytic applications. They contain diverse donor atoms and, when combined with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .Physical And Chemical Properties Analysis

2-Propionyl-2-thiazoline has a density of 1.23g/cm3, a boiling point of 239.4ºC at 760 mmHg, and a flash point of 98.6ºC .Scientific Research Applications

Organic Synthesis

2-Thiazolines, including 2-Propionyl-2-thiazoline, are important building blocks in organic synthesis . They have seen increased use, especially in synthesis and catalysis .

Catalysis

2-Thiazolines have shown significant value in catalysis . Most of the new catalytic applications include a variety of 2-thiazoline ligands containing diverse donor atoms, which in combination with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .

Medicinal Chemistry

Thiazolines and their derivatives hold significant importance in the field of medicinal chemistry due to their promising potential as pharmaceutical agents .

Natural Products

These molecular entities serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole .

Pharmacological Applications

Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .

Therapeutic Properties

Over the course of recent decades, researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects .

Safety and Hazards

In case of accidental exposure, it is recommended to move to fresh air if inhaled, wash off with soap and plenty of water if skin contact occurs, rinse with pure water for at least 15 minutes if eye contact occurs, and rinse mouth with water if ingested . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

2-Thiazolines, including 2-Propionyl-2-thiazoline, have seen increased use in synthesis and catalysis . Their synthetic and catalytic value has been highlighted in recent decades, and new synthetic methodologies for obtaining these heterocycles have been developed . This suggests that 2-Propionyl-2-thiazoline may continue to see increased use and development in the future.

Mechanism of Action

Target of Action

2-Propionyl-2-thiazoline is a type of 2-thiazoline , which are important building blocks in organic synthesis and are of great importance in many areas of chemistry . .

Mode of Action

As a 2-thiazoline, it may interact with its targets in a manner similar to other 2-thiazolines . These compounds often act as ligands, binding to metal ions like Pd, Ir, and Cu, among others, to exhibit remarkable catalytic performances .

Biochemical Pathways

As a 2-thiazoline, it may be involved in various chemical reactions and catalytic processes .

Pharmacokinetics

Its molecular weight is 143.207 , which may influence its pharmacokinetic properties.

Result of Action

As a 2-thiazoline, it may contribute to various chemical reactions and catalytic processes .

Action Environment

As a 2-thiazoline, its activity may be influenced by factors such as temperature, pH, and the presence of other chemical compounds .

properties

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQABLFJUQNPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184038 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yllow liquid; Meaty, nutty, cooked, brown roasted aroma | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in heptane; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.230-1.245 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1738/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

29926-42-9 | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29926-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029926429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPIONYL-2-THIAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M98WOF3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propionyl-2-thiazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the identification of 2-propionyl-2-thiazoline in the context of Maillard reactions?

A1: 2-Propionyl-2-thiazoline was identified for the first time as a product of the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars, usually at elevated temperatures []. This reaction is crucial for the development of flavor and aroma in cooked foods. While previous studies had identified numerous volatile compounds from these reactions, 2-propionyl-2-thiazoline was not among them. Its discovery adds to the growing understanding of the Maillard reaction and its impact on food chemistry. The study highlighted its presence in model systems containing cysteine and either glucose [] or rhamnose [], indicating its potential formation in various food systems.

Q2: What sensory characteristics are associated with 2-propionyl-2-thiazoline, and how does this contribute to our understanding of food aroma?

A2: Described as possessing an intense "roasty, popcorn-like" aroma [], 2-propionyl-2-thiazoline adds a new dimension to our understanding of how specific molecules contribute to complex food aromas. This discovery can be valuable for food scientists aiming to replicate or enhance specific flavors in food products. Further research can investigate its potential synergistic interactions with other aroma compounds formed during the Maillard reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)